molecular formula C11H17N3O3S B2889090 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-09-5

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2889090
CAS RN: 2034613-09-5
M. Wt: 271.34
InChI Key: SLCJIGSGRVBAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as SBI-553, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as allosteric modulators, which are capable of modifying the activity of a target protein by binding to a site other than the protein's active site.

Scientific Research Applications

Gold-Catalyzed Cycloisomerization

A study by Miege, Meyer, and Cossy (2010) explored the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, using gold-catalyzed cycloisomerization. This process includes the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes with high yields and diastereoselectivities, providing a new method in the formation of complex bicyclic structures (Miege, Meyer, & Cossy, 2010).

Novel N-Heteroaryl Amidines Synthesis

Efimov et al. (2016) demonstrated the synthesis of novel N-(4-nitroimidazol-5-yl)- or N-sulfonylamidines. This involves reactions between highly electrophilic sulfonyl azides and alicyclic amines and cyclic ketones, providing insights into the chemical behavior of sulfonyl azides (Efimov et al., 2016).

Oxidative Cross-Coupling for 5-Aminopyrazoles Synthesis

Senadi et al. (2015) explored the synthesis of 5-aminopyrazoles through oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides. This method highlights atom economy, functional group tolerance, and broad applicability for the synthesis of aminopyrazoles (Senadi et al., 2015).

Stereocontrolled Syntheses of Kainoid Amino Acids

Hodgson, Hachisu, and Andrews (2005) reported on the synthesis of neuroexcitants like alpha-kainic acid, using N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes as precursors. This process utilizes intermolecular radical addition and homoallylic radical rearrangement (Hodgson, Hachisu, & Andrews, 2005).

Copper-Catalyzed Reaction for Spiro[Benzo[d]Oxepine-2,4'-Imidazoles]

Li and Wu (2012) described a copper(I)-catalyzed reaction involving sulfonyl azide, leading to the construction of dihydro-1H-spiro[benzo[d]oxepine-2,4'-imidazoles]. This highlights a novel method for the synthesis of these complex structures (Li & Wu, 2012).

properties

IUPAC Name

5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8(2)13-5-11(12-7-13)18(15,16)14-4-10-3-9(14)6-17-10/h5,7-10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJIGSGRVBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

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